

# SJ10542 selectivity profile against JAK family

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## Compound of Interest

Compound Name: SJ10542

Cat. No.: B12409185

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An In-depth Technical Guide on the Selectivity Profile of **SJ10542** Against the JAK Family

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**SJ10542** is a novel therapeutic agent identified as a potent and selective degrader of Janus kinase 2 (JAK2) and Janus kinase 3 (JAK3).[1][2] Unlike traditional kinase inhibitors that function through competitive binding at the ATP pocket, **SJ10542** operates as a Proteolysis Targeting Chimera (PROTAC).[1][3] This molecule selectively induces the degradation of its target proteins through the ubiquitin-proteasome system.[1]

PROTACs represent a distinct modality in drug development, offering the potential to overcome resistance mechanisms associated with conventional inhibitors.[1] **SJ10542** is a bivalent molecule composed of a ligand that binds to JAK2/3, a linker, and a phenyl glutarimide (PG) ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][4][5] This targeted protein degradation approach has demonstrated high selectivity for JAK2 and JAK3 over other members of the JAK family, namely JAK1 and Tyrosine Kinase 2 (TYK2).[1] The aberrant activation of the JAK-STAT signaling pathway is a known driver in various hematological malignancies, including certain types of acute lymphoblastic leukemia (ALL), making targeted degradation of key nodes like JAK2 a promising therapeutic strategy.[1][4][5]

## Quantitative Selectivity Profile

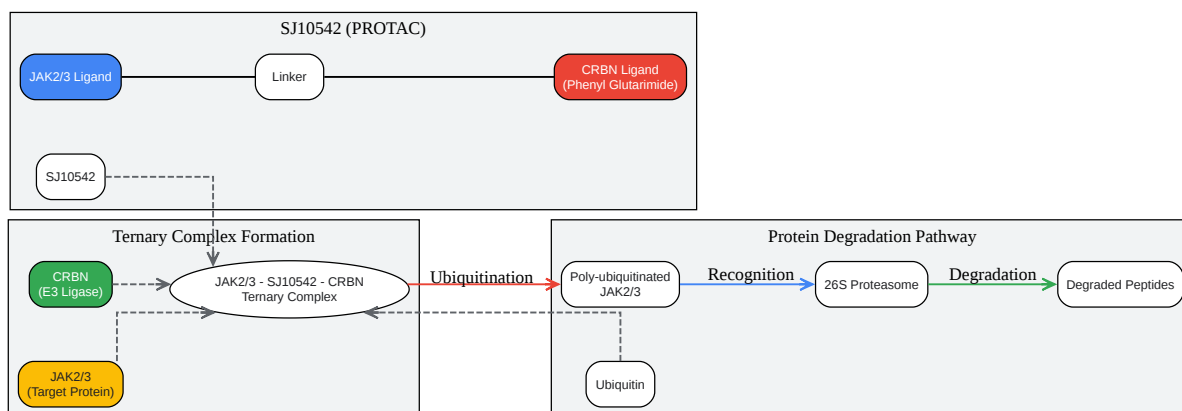
The selectivity of **SJ10542** is demonstrated by its potent degradation of JAK2 and JAK3, with minimal effect on other JAK family members. The efficacy of degradation is quantified by the

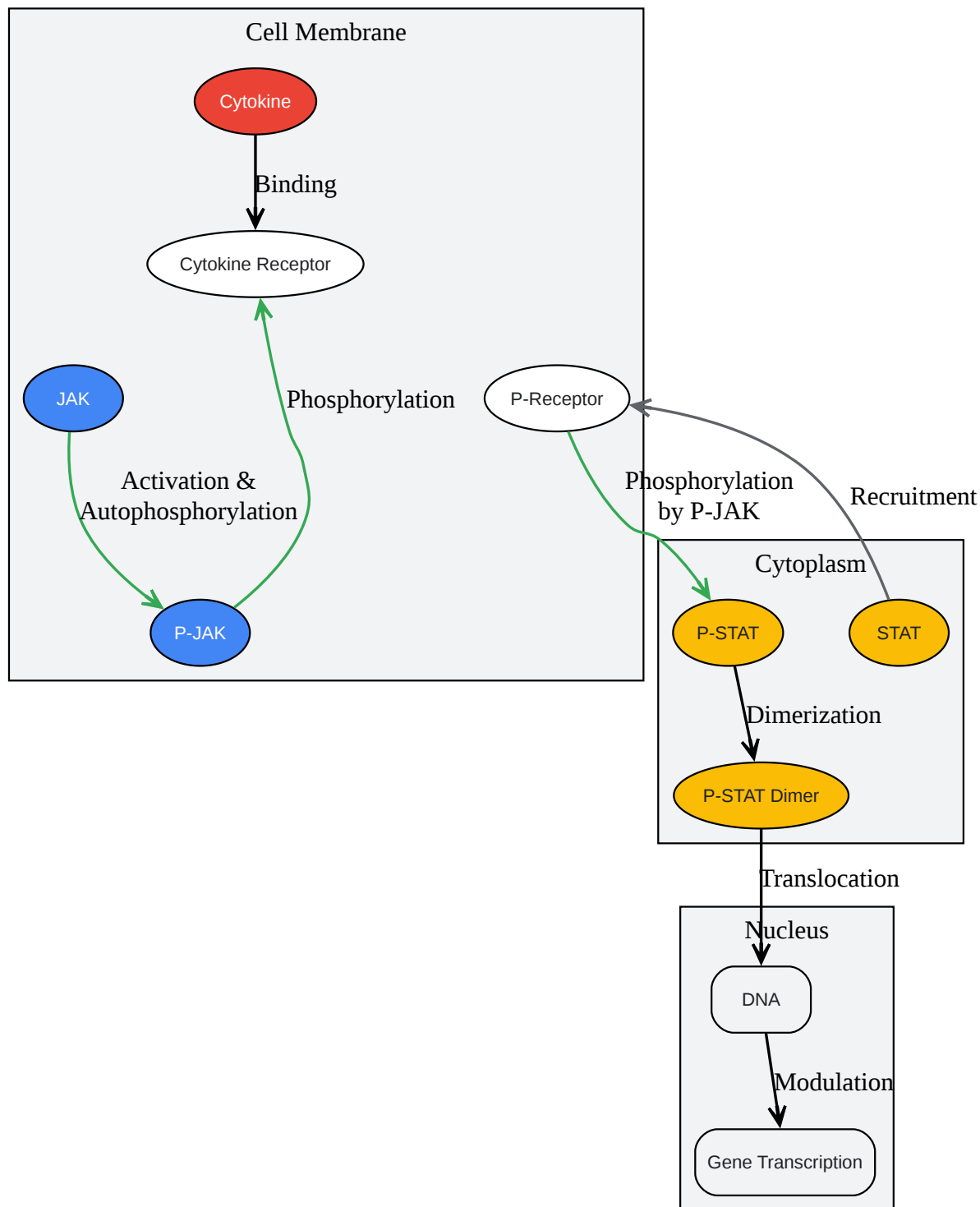
DC50 (concentration required to induce 50% degradation of the target protein) and Dmax (the maximum percentage of degradation achieved).

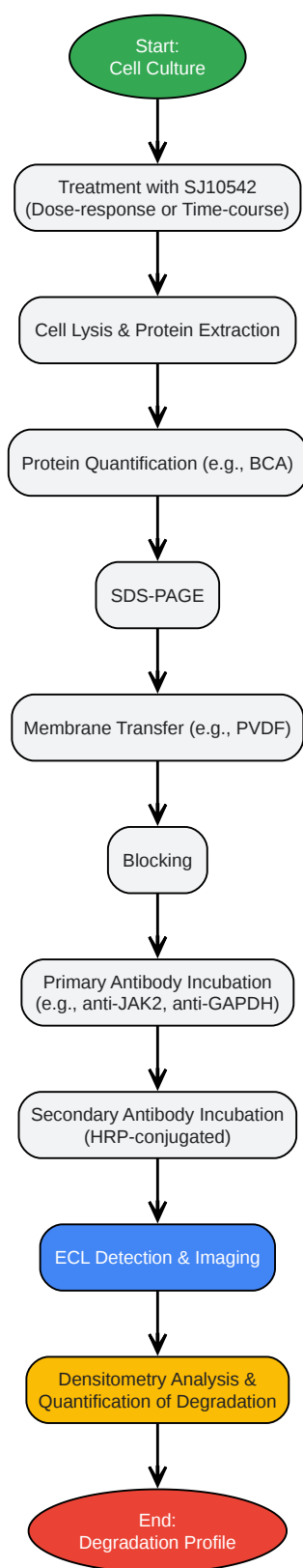
Target Protein	Cell Line / Model	DC50	Dmax	Other Notes
JAK2	MHH-CALL-4 (ALL cell line)	24 nM	82%	Maximum degradation was achieved within 16 hours at a 100 nM concentration.[1]
JAK2	SJBALL020589 (PDX cells)	14 nM	-	This model contains a JAK2 fusion.[2]
JAK3	MHH-CALL-4 (ALL cell line)	Not determined	~50%	A reliable DC50 could not be determined due to the Dmax value.[1]
JAK3	SJBALL020589 (PDX cells)	11 nM	-	[2]
JAK1	MHH-CALL-4 (ALL cell line)	Not significantly degraded	-	[1]
TYK2	MHH-CALL-4 (ALL cell line)	Not significantly degraded	-	[1]
GSPT1	MHH-CALL-4 (ALL cell line)	High selectivity over GSPT1	-	The PG ligand reduces off-target degradation of GSPT1 compared to IMiD-based PROTACs.[1]

## Mechanism of Action: Targeted Protein Degradation

**SJ10542** functions by hijacking the cell's natural protein disposal machinery. As a PROTAC, it forms a ternary complex between the target protein (JAK2 or JAK3) and the CRBN E3 ubiquitin ligase. This proximity induces the poly-ubiquitination of the target protein, marking it for recognition and subsequent degradation by the 26S proteasome. This event leads to the elimination of the target protein from the cell, thereby blocking its downstream signaling.







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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)